molecular formula C21H18N4O4S B3203683 N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide CAS No. 1021264-72-1

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide

Cat. No.: B3203683
CAS No.: 1021264-72-1
M. Wt: 422.5 g/mol
InChI Key: HITAIKNCJBIEOU-UHFFFAOYSA-N
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Description

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide is a synthetic organic compound, notable for its intricate structure and potential applications across various scientific fields. This compound features a pyridazine ring substituted with a benzamide group and a benzo[d][1,3]dioxole moiety, indicative of its complex synthesis and potential for diverse chemical reactions.

Mechanism of Action

Target of Action

Similar compounds with a benzo[d][1,3]dioxol-5-yl group have been reported to inhibit vegfr1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis .

Mode of Action

Compounds with similar structures have been found to inhibit the vegf-induced huvec cell migration, indicating its anti-angiogenic activity . This suggests that the compound might interact with its targets to inhibit their function, thereby preventing angiogenesis.

Biochemical Pathways

Inhibition of vegfr1 can affect the vegf signaling pathway, which plays a key role in angiogenesis . By inhibiting this pathway, the compound could potentially prevent the formation of new blood vessels, which is a critical process in tumor growth and metastasis.

Result of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might have similar effects, leading to the inhibition of cell proliferation and induction of cell death.

Biochemical Analysis

Biochemical Properties

Compounds with similar benzodioxole subunits have been reported to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of enzymes or interaction domains of proteins, influencing their function.

Cellular Effects

Similar compounds have shown potent growth inhibition properties against certain human cancer cell lines . These effects could be due to impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide typically involves multi-step synthetic routes, beginning with the formation of the pyridazine core. The sequence may include:

  • Condensation reactions: to form the pyridazine ring.

  • Thiol-ene reactions: to attach the thioether linkage.

  • Amide bond formation: between the benzamide and the pyridazine ring.

Each step often requires specific conditions such as controlled temperatures, catalysts (e.g., Lewis acids), and solvents (e.g., dichloromethane) to facilitate the reactions efficiently.

Industrial Production Methods

Scaling up the production for industrial purposes would necessitate optimization of these synthetic routes to ensure cost-effectiveness and high yield. This might involve continuous flow chemistry techniques and the use of industrial-scale reactors to manage reaction conditions meticulously.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide can undergo a variety of chemical reactions, including:

  • Oxidation: : Conversion of thioether to sulfoxide or sulfone.

  • Reduction: : Reduction of nitro groups (if present) to amines.

  • Substitution: : Electrophilic aromatic substitution on the benzamide or benzo[d][1,3]dioxole rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: : Conditions might include the use of Lewis acids (e.g., AlCl₃) and appropriate nucleophiles (e.g., alkoxides).

Major Products

The major products formed would depend on the specific reactions but could include sulfoxides, amines, and substituted aromatic compounds.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound may be studied for its unique structural properties, providing insights into ring stability and electron distribution within complex organic molecules.

Biology

Biologically, derivatives of this compound could be explored for their potential interactions with proteins or enzymes, possibly leading to new biochemical tools or probes.

Medicine

In medicine, research may focus on its potential as a pharmacophore, aiming to design drugs targeting specific pathways or receptors, particularly within the nervous system or as anti-cancer agents.

Industry

Industrial applications could leverage its complex structure in the development of advanced materials or as intermediates in the synthesis of more complex chemical entities.

Comparison with Similar Compounds

Comparing N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide with similar compounds highlights its unique structural features. Similar compounds might include:

  • Pyridazine derivatives: : Often used in pharmaceutical development for their bioactive properties.

  • Benzo[d][1,3]dioxole derivatives: : Known for their presence in natural products and synthetic drugs.

  • Thioether-linked molecules: : Common in various chemical contexts for their stability and reactivity.

This compound's uniqueness lies in the specific combination of these moieties, which grants it distinct chemical and biological properties.

Conclusion

This compound is a multifaceted compound with significant potential across several scientific disciplines. Its complex synthesis, diverse reactions, and wide-ranging applications underscore its importance in ongoing research and industrial development.

Properties

IUPAC Name

N-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-13-2-4-14(5-3-13)21(27)23-18-8-9-20(25-24-18)30-11-19(26)22-15-6-7-16-17(10-15)29-12-28-16/h2-10H,11-12H2,1H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITAIKNCJBIEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide
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N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide
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N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide
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N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide
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N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide
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N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide

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